molecular formula C8H3Br2FO2 B15206028 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B15206028
M. Wt: 309.91 g/mol
InChI Key: QEGCYHNZMPDYSY-UHFFFAOYSA-N
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Description

2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution at the desired positions on the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in studying the molecular mechanisms underlying various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions on the benzofuran ring can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H3Br2FO2

Molecular Weight

309.91 g/mol

IUPAC Name

2,6-dibromo-7-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-4-2-1-3-6(12)8(10)13-7(3)5(4)11/h1-2,8H

InChI Key

QEGCYHNZMPDYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(O2)Br)F)Br

Origin of Product

United States

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